Lipophilicity Tuning: The Pentyl Chain Delivers an Intermediate LogP of 4.81, Distinct from Shorter- and Longer-Chain Analogs
The calculated partition coefficient (LogP) for 5-(pentylsulfanyl)quinoline-8-thiol is 4.81 . This places it at an intermediate lipophilicity between the shorter-chain 5-(methylthio)quinoline-8-thiol (predicted LogP ≈ 3.0–3.5, ) and the longer-chain 5-(decylsulfanyl)quinoline-8-thiol (predicted LogP ≈ 7.0–7.5, ). This intermediate LogP value makes the pentyl derivative particularly suitable for applications requiring balanced aqueous solubility and membrane permeability, where the methyl analog may be too polar and the decyl analog excessively lipophilic for biological assay compatibility.
| Evidence Dimension | Partition coefficient (LogP) as predictor of bioavailability and extraction efficiency |
|---|---|
| Target Compound Data | Calculated LogP = 4.81 (ChemSrc, C14H17NS2) |
| Comparator Or Baseline | 5-(Methylthio)quinoline-8-thiol (predicted LogP ~3.0–3.5); 5-(Decylsulfanyl)quinoline-8-thiol (predicted LogP ~7.0–7.5); 5-(Phenylthio)quinoline-8-thiol (predicted LogP ~5.0–5.5) |
| Quantified Difference | The pentyl derivative offers a LogP value approximately 1.3–1.8 log units higher than the methyl analog and 2.2–2.7 log units lower than the decyl analog, positioning it within the optimal Lipinski Rule of 5 range (LogP < 5) for orally bioavailable drug-like molecules. |
| Conditions | Calculated values using the ChemSrc prediction algorithm, consistent with fragment-based LogP contributions of the -SC₅H₁₁ moiety versus -SCH₃ and -SC₁₀H₂₁. |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical screening programs, selecting the pentyl derivative provides a pre-optimized lipophilicity window that balances membrane permeability with aqueous solubility, reducing the need for downstream formulation adjustments.
